N-benzyl-5-bromo-3-methoxy-2-nitroaniline
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Overview
Description
N-benzyl-5-bromo-3-methoxy-2-nitroaniline is an organic compound with a complex structure that includes a benzyl group, a bromine atom, a methoxy group, and a nitro group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-3-methoxy-2-nitroaniline typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom, and finally, the introduction of the benzyl and methoxy groups. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-3-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted aniline derivatives.
Scientific Research Applications
N-benzyl-5-bromo-3-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-3-methoxy-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro, bromine, and methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-bromo-2-methoxybenzenesulfonamide
- 5-bromo-2-methoxybenzenesulfonamide
- N-benzyl-5-bromo-2-methoxybenzenesulfonamide
Uniqueness
N-benzyl-5-bromo-3-methoxy-2-nitroaniline is unique due to the specific combination of functional groups attached to the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-benzyl-5-bromo-3-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-13-8-11(15)7-12(14(13)17(18)19)16-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXTKSVTSMQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])NCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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